molecular formula C8H13N3O2 B7504705 N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

Cat. No. B7504705
M. Wt: 183.21 g/mol
InChI Key: NBDZTMSMOVRDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as TDP, is a small molecule that has been extensively studied for its potential therapeutic applications. TDP has been found to have various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is not fully understood. However, it is thought to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by reducing the activation of inflammatory cells. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to inhibit the production of reactive oxygen species, which may contribute to its antioxidant properties. In addition, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to increase the expression of neurotrophic factors, which may contribute to its neuroprotective properties.
Biochemical and physiological effects:
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and neuroprotective properties, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to have anti-tumor properties. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to have anti-fibrotic properties, which may make it a potential therapeutic agent for the treatment of fibrotic diseases.

Advantages and Limitations for Lab Experiments

One advantage of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is that it is a small molecule, which makes it relatively easy to synthesize and study. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to be stable under various conditions, which makes it a good candidate for use in lab experiments. One limitation of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has not been extensively studied in humans, which makes it difficult to determine its potential therapeutic applications in humans.

Future Directions

There are many potential future directions for research on N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. One area of research could be to further elucidate its mechanism of action. Another area of research could be to study its potential therapeutic applications in humans, particularly for the treatment of neurodegenerative diseases, fibrotic diseases, and cancer. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. Overall, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is a promising molecule with many potential therapeutic applications, and further research is needed to fully understand its potential.

Synthesis Methods

N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride to form pyridine-2,6-dichloride. The pyridine-2,6-dichloride is then reacted with 1,2-diaminopropane to form pyridazine-3,6-diamine. The pyridazine-3,6-diamine is then reacted with acetic anhydride to form N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide.

Scientific Research Applications

N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to reduce inflammation in various animal models of inflammation, including acute lung injury, colitis, and arthritis. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to have antioxidant properties, which may help to protect against oxidative stress and damage. In addition, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to have neuroprotective properties, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10(2)8(13)6-4-5-7(12)11(3)9-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDZTMSMOVRDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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